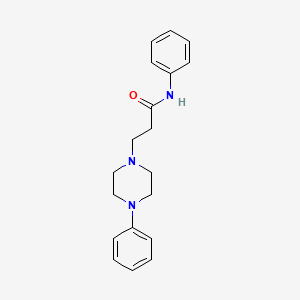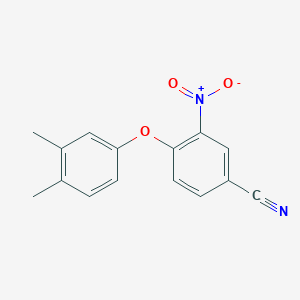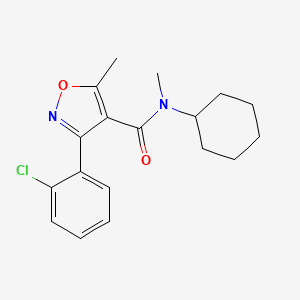![molecular formula C17H16N2O4 B5649592 2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5649592.png)
2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives, including compounds similar to "2-{[(2,4-dimethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione", involves various chemical processes. A study by Worlikar and Larock (2008) describes a palladium-catalyzed aminocarbonylation method to produce 2-substituted isoindole-1,3-diones, showcasing a one-step approach to such heterocycles and accommodating various functional groups (Worlikar & Larock, 2008).
Molecular Structure Analysis
A study by Tariq et al. (2010) on a structurally similar compound, 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, reveals insights into the planarity and orientation of different groups within the molecule. The research highlights the planar nature of the 2,3-dimethylphenyl group and the isoindole-1,3(2H)-dione group, along with their specific angular orientation, which could be relevant for understanding the molecular structure of "this compound" (Tariq et al., 2010).
Chemical Reactions and Properties
Isoindole-1,3-diones engage in various chemical reactions due to their functional groups. The research by Worlikar and Larock (2008) indicates that these compounds can undergo reactions like aminocarbonylation, which is significant for synthesizing various derivatives (Worlikar & Larock, 2008).
Physical Properties Analysis
The physical properties of isoindole-1,3-diones, such as crystalline structure and bonding interactions, are crucial for understanding their behavior in different environments. Tariq et al. (2010) provide details on the crystal structure, highlighting weak C—H⋯O interactions and the formation of a zigzag chain in the crystal, which might be indicative of the physical properties of "this compound" (Tariq et al., 2010).
Chemical Properties Analysis
The chemical properties of isoindole-1,3-diones, like reactivity and interaction with other molecules, are influenced by their molecular structure. Studies such as those by Worlikar and Larock (2008) provide insights into the chemical behavior of these compounds, including their reactivity under various conditions (Worlikar & Larock, 2008).
特性
IUPAC Name |
2-[(2,4-dimethoxyanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-11-7-8-14(15(9-11)23-2)18-10-19-16(20)12-5-3-4-6-13(12)17(19)21/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHVCMMALHFZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5649515.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5649518.png)
![(4S)-N-ethyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5649526.png)
![4-[3-(1-methoxyethyl)phenyl]-5-(methoxymethyl)-3-methyl-1H-pyrazole](/img/structure/B5649531.png)

![methyl 1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-phenylpyrrolidine-3-carboxylate](/img/structure/B5649549.png)

![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(3-thienyl)propanamide](/img/structure/B5649567.png)
![3-{[(1S*,5R*)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-methylphenol](/img/structure/B5649574.png)
![4-[(3-methyl-2-butenoyl)amino]benzamide](/img/structure/B5649577.png)

![methyl 4-{[(cyclopropylmethyl)(propyl)amino]methyl}benzoate](/img/structure/B5649597.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(methoxyacetyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5649605.png)